

Spectroscopic Characterization of 4-Bromophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromophenyl isothiocyanate*

Cat. No.: B158739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromophenyl isothiocyanate**, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data

The spectroscopic data for **4-bromophenyl isothiocyanate** (CAS No: 1985-12-2) is summarized below.^[1] This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for **4-bromophenyl isothiocyanate** are typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **4-Bromophenyl Isothiocyanate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	Doublet	Not Reported	2H, aromatic protons ortho to -Br
~7.2	Doublet	Not Reported	2H, aromatic protons ortho to -NCS

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Bromophenyl Isothiocyanate**

Chemical Shift (δ) ppm	Assignment
~135	Aromatic C-H
~132	Aromatic C-H
~130	Aromatic C-Br
~127	Aromatic C-NCS
~125	Iothiocyanate (-N=C=S)

Note: The isothiocyanate carbon can sometimes show a broad or weak signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic strong absorption of the isothiocyanate group is a key feature in the IR spectrum of this compound.

Table 3: FT-IR Spectroscopic Data for **4-Bromophenyl Isothiocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100	Strong, Broad	Asymmetric stretch of -N=C=S
~1590	Medium	C=C aromatic ring stretch
~1480	Medium	C=C aromatic ring stretch
~820	Strong	C-H out-of-plane bend (para-disubstituted)
~500	Medium	C-Br stretch

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **4-Bromophenyl Isothiocyanate**

m/z	Relative Intensity	Assignment
213/215	High	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
134	Moderate	[M - Br] ⁺
102	Moderate	[C ₆ H ₄ N] ⁺
58	Low	[NCS] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.

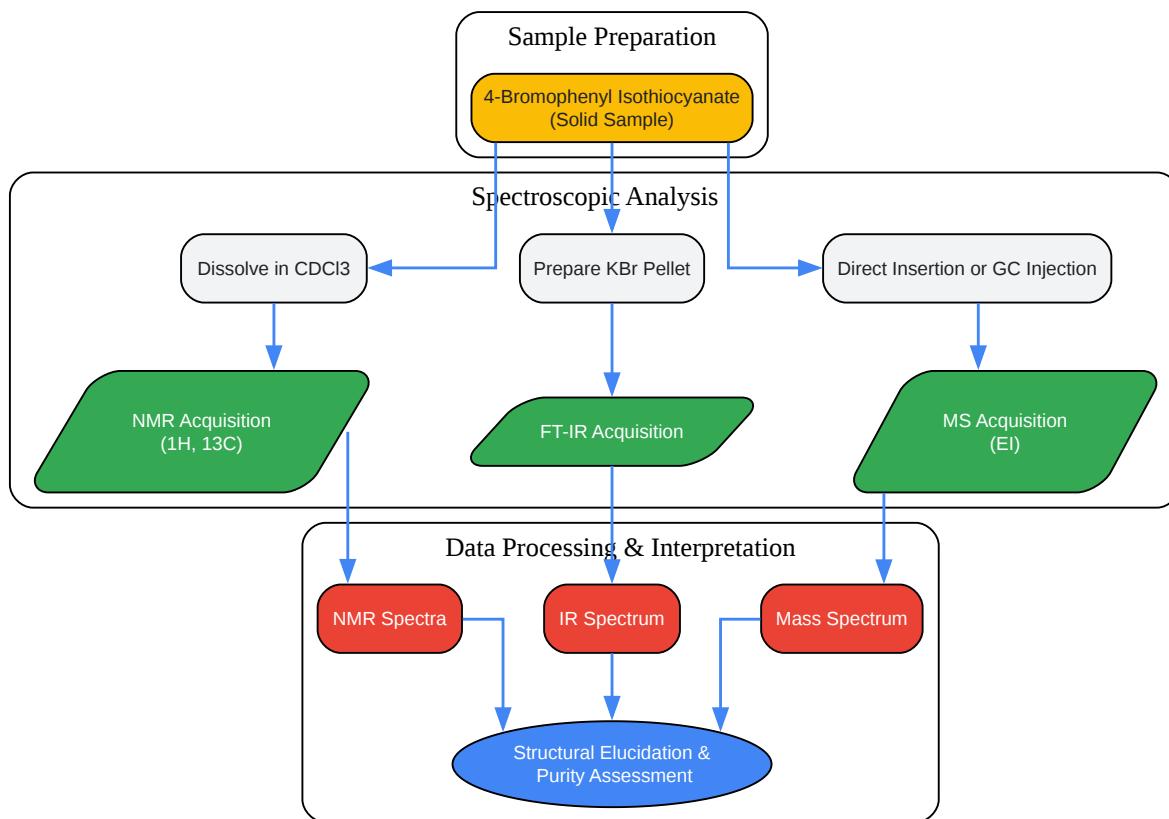
NMR Spectroscopy (General Protocol)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-bromophenyl isothiocyanate** in ~0.7 mL of deuterated chloroform (CDCl_3). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Nuclei: ^1H and ^{13}C .
 - Temperature: 298 K.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: ~16 ppm.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: ~250 ppm.
 - Reference: CDCl_3 solvent peak at 77.16 ppm.

FT-IR Spectroscopy (General Protocol - KBr Pellet)

- Sample Preparation: Grind a small amount (~1-2 mg) of **4-bromophenyl isothiocyanate** with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
- Instrument Setup:
 - Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected beforehand.

Mass Spectrometry (General Protocol - Electron Ionization)


- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.
- Instrument Setup:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Mass Range: m/z 50-500.
- Source Temperature: 200-250 °C.
- Data Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like **4-bromophenyl isothiocyanate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR [m.chemicalbook.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromophenyl Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158739#spectroscopic-data-nmr-ir-ms-of-4-bromophenyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com